molecular formula C13H20O B14587537 3-(Butan-2-yl)-2,4,6-trimethylphenol CAS No. 61248-67-7

3-(Butan-2-yl)-2,4,6-trimethylphenol

Cat. No.: B14587537
CAS No.: 61248-67-7
M. Wt: 192.30 g/mol
InChI Key: KJFKPLBXNFTGMY-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)-2,4,6-trimethylphenol is an organic compound with a complex structure It consists of a phenol ring substituted with a butan-2-yl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-2,4,6-trimethylphenol typically involves the alkylation of 2,4,6-trimethylphenol with a butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenol group, making it more nucleophilic and reactive towards the alkyl halide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-(Butan-2-yl)-2,4,6-trimethylphenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-2,4,6-trimethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The butan-2-yl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenol: Lacks the butan-2-yl group, making it less hydrophobic.

    3-(Butan-2-yl)phenol: Lacks the additional methyl groups, affecting its chemical reactivity and properties.

Uniqueness

3-(Butan-2-yl)-2,4,6-trimethylphenol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both the butan-2-yl group and the three methyl groups enhances its hydrophobicity and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61248-67-7

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3-butan-2-yl-2,4,6-trimethylphenol

InChI

InChI=1S/C13H20O/c1-6-8(2)12-9(3)7-10(4)13(14)11(12)5/h7-8,14H,6H2,1-5H3

InChI Key

KJFKPLBXNFTGMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=C(C=C1C)C)O)C

Origin of Product

United States

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